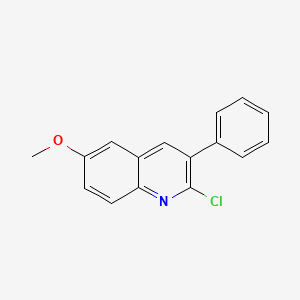

2-Chloro-6-methoxy-3-phenylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methoxy-3-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c1-19-13-7-8-15-12(9-13)10-14(16(17)18-15)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBHOBDCDNXFFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10416178 | |

| Record name | 2-chloro-6-methoxy-3-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10416178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85274-57-3 | |

| Record name | 2-Chloro-6-methoxy-3-phenylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85274-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-6-methoxy-3-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10416178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 85274-57-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 6 Methoxy 3 Phenylquinoline and Analogues

Primary Synthetic Routes towards 2-Chloro-6-methoxy-3-phenylquinoline

The direct synthesis of this compound typically involves a two-step process: the initial construction of a quinolinone precursor followed by a chlorination step. A common strategy for analogous compounds involves the thermal cyclization of a suitable precursor, such as a substituted anilino-malonate, to form the corresponding oxo-quinoline. cust.edu.tw This intermediate is then chlorinated, often using phosphorus oxychloride (POCl₃), to yield the final 2-chloroquinoline (B121035) derivative. cust.edu.twtubitak.gov.tr For the title compound, this would entail the synthesis of 6-methoxy-3-phenylquinolin-2(1H)-one, which is subsequently converted to this compound.

The construction of the core quinoline (B57606) ring system is well-established, with several classical methods being continuously modified to improve efficiency and substrate scope. nih.gov These foundational reactions provide the basis for synthesizing the precursors to this compound.

Friedländer Annulation: This is one of the simplest and most direct methods, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.govpharmaguideline.com The reaction is often catalyzed by acids or bases. nih.gov A modified Friedländer synthesis using a bis-NHC-Mn catalyst has been employed for the direct alkylation of ketones with alcohols to form quinoline derivatives. nih.gov

Skraup and Doebner-von Miller Syntheses: The Skraup synthesis produces quinoline by reacting aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comslideshare.net The Doebner-von Miller reaction is a variation that uses α,β-unsaturated aldehydes or ketones to react with anilines under acidic conditions, allowing for the synthesis of substituted quinolines. nih.govmdpi.com

Combes and Conrad-Limpach Syntheses: The Combes synthesis involves the acid-catalyzed condensation of an arylamine with a 1,3-dicarbonyl compound. nih.govslideshare.net Similarly, the Conrad-Limpach reaction utilizes the condensation of anilines with β-ketoesters; depending on the reaction temperature, it can yield either 4-quinolones or 2-quinolones. nih.govpharmaguideline.commdpi.com

Pfitzinger Synthesis: This method builds the quinoline ring by reacting isatin with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. nih.govpharmaguideline.com

These classical routes, while robust, often require harsh conditions. Modern modifications frequently incorporate milder catalysts and conditions to improve yields and functional group tolerance. nih.gov

| Classical Quinoline Synthesis | Primary Reactants | Typical Product |

| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl | Substituted quinoline |

| Skraup Synthesis | Aniline + Glycerol + Oxidizing agent | Quinoline (unsubstituted) |

| Doebner-von Miller Reaction | Aniline + α,β-Unsaturated carbonyl | 2- and/or 4-Substituted quinoline |

| Combes Synthesis | Arylamine + 1,3-Diketone | Substituted quinoline |

| Conrad-Limpach Synthesis | Aniline + β-Ketoester | 2-Quinolone or 4-Quinolone |

| Pfitzinger Reaction | Isatin + Carbonyl compound | Quinoline-4-carboxylic acid |

To overcome the limitations of classical methods, contemporary research focuses on strategies that enhance efficiency, atom economy, and structural diversity.

Multicomponent Reactions (MCRs): MCRs are powerful tools that combine three or more reactants in a single step to form a complex product, thereby reducing waste and simplifying procedures. frontiersin.orgrsc.org The Povarov reaction, a three-component cycloaddition, is a notable example used to synthesize diarylquinoline derivatives. mdpi.com Ugi-type four-component reactions have also been employed to create complex quinoline-fused heterocyclic systems. nih.govbeilstein-journals.org These reactions are highly valued for their ability to rapidly generate diverse molecular scaffolds. rsc.org

Microwave-Assisted Methods: The use of microwave irradiation has become a widespread technique to accelerate organic reactions. frontiersin.org In quinoline synthesis, it significantly reduces reaction times and often improves yields compared to conventional heating. nih.gov Microwave-assisted protocols have been successfully applied to synthesize quinoline-fused 1,4-benzodiazepines and other derivatives, demonstrating an 11–19% increase in efficiency over traditional methods for certain products. nih.gov This technology has been used in various synthetic steps, from the initial condensation to subsequent aromatization processes, often under solvent-free conditions. mdpi.comresearchgate.net

| Reaction Example | Reactants | Conditions | Key Advantage |

| Povarov Cycloaddition mdpi.com | p-Anisidine, p-Chlorobenzaldehyde, Methyl isoeugenol | BF₃·OEt₂, 80 °C, followed by I₂-DMSO, Microwave | One-pot, three-component strategy |

| Quinoline-fused 1,4-Benzodiazepines nih.gov | 3-Bromomethyl-2-chloro-quinolines, 1,2-Phenylenediamine | Microwave, 80 °C | Excellent yields (92-97%) and short reaction times |

| Fused Quinazolino-quinazolinones frontiersin.org | 2-(o-Aminophenyl)-4(3H)-quinazolinone, Ortho-esters | Microwave, Solvent-free | Rapid, high yield, simple work-up |

Chemical Modifications and Derivatization of the this compound Scaffold

The this compound core is a versatile platform for further chemical modification. The chloro, methoxy (B1213986), and phenyl groups each offer distinct opportunities for derivatization, allowing for the fine-tuning of the molecule's properties.

The phenyl ring at the C-3 position can be modified using standard electrophilic aromatic substitution reactions. While the reactivity will be influenced by the electron-withdrawing nature of the quinoline core, functional groups such as nitro, halo, or acyl groups can be introduced. Alternatively, substituted phenyl groups can be incorporated from the beginning of the synthesis by using appropriately functionalized starting materials, as demonstrated in the Friedländer condensation synthesis of 6-chloro-2-(4-methoxyphenyl)-4-phenyl quinoline. researchgate.netscirp.org This pre-functionalization approach is often more straightforward than post-synthesis modification.

The substituents at the C-2 and C-6 positions are key sites for strategic modifications.

C-2 Position: The 2-chloro substituent is an excellent leaving group, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of functional groups. For instance, the chlorine atom can be displaced by amines, hydrazides, or other nucleophiles. tubitak.gov.trnih.gov Furthermore, the C-2 position is amenable to transition-metal-catalyzed cross-coupling reactions. Copper-free Sonogashira coupling can be used to introduce alkynyl groups, while Suzuki and Buchwald-Hartwig amination reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively. chim.it

| Reaction Type | Reagent/Catalyst | Product Type |

| Nucleophilic Substitution | Amines, Hydrazides, Alcohols | 2-Amino-, 2-Hydrazinyl-, 2-Alkoxy-quinolines |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 2-Alkynyl-quinolines |

| Suzuki Coupling | Boronic acid, Pd catalyst | 2-Aryl- or 2-Alkyl-quinolines |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | 2-Amino-quinolines |

C-6 Position: The 6-methoxy group is an electron-donating group that can be chemically altered. The most common transformation is ether cleavage using strong acids like HBr or Lewis acids such as BBr₃ to yield the corresponding 6-hydroxyquinoline (B46185) (a phenol). This phenolic hydroxyl group can then serve as a handle for further functionalization, including O-alkylation or esterification, providing access to a new range of derivatives. researchgate.net

Building upon the quinoline framework to create more complex, polycyclic systems is a significant area of research.

Annulation (Ring Fusion): Annulation involves the construction of a new ring fused to the existing quinoline scaffold. This is often achieved by using bifunctional precursors. For example, derivatives like 2-chloroquinoline-3-carbaldehyde are highly valuable building blocks. nih.gov The aldehyde and chloro groups can participate in reactions with various reagents to construct fused heterocyclic systems such as pyranoquinolines, pyrazolopyrano-quinolines, and benzo-oxazepino-quinolines. nih.govchim.it These strategies highlight the importance of installing reactive functional handles on the quinoline core to facilitate subsequent ring-forming reactions. acs.org

Ring Expansion: More advanced and less common are methods for expanding the quinoline ring itself. Skeletal editing techniques can transform the quinoline core into larger heterocyclic systems. For example, quinoline N-oxides can undergo reactions that lead to ring expansion, forming seven-membered rings like benzodiazepines. researchgate.net These methods involve complex rearrangements and provide a novel route to fundamentally different molecular skeletons. researchgate.net

Mechanistic Studies of Quinoline Ring Formation and Functionalization Reactions

The synthesis of functionalized quinolines such as this compound involves two key stages: the formation of the core quinoline ring system and the subsequent introduction or manipulation of functional groups. Mechanistic studies of these processes are crucial for understanding reaction outcomes, controlling regioselectivity, and optimizing synthetic efficiency.

Mechanisms of Quinoline Ring Formation

Several classical named reactions are employed to construct the quinoline scaffold, each proceeding through distinct mechanistic pathways. The choice of reaction often depends on the desired substitution pattern.

Friedländer Synthesis: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.orgsynarchive.com The mechanism of the Friedländer synthesis has been a subject of study, with two primary pathways proposed, largely dependent on the catalytic conditions (acidic or basic). acs.orgalfa-chemistry.com

Schiff Base Pathway: The reaction can initiate with the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl and the methylene-active compound. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring. acs.orgwikipedia.org

Aldol Condensation Pathway: Alternatively, the first step can be an intermolecular aldol reaction between the two carbonyl-containing starting materials. The resulting adduct then undergoes cyclization via imine formation with the amino group, followed by dehydration. acs.orgwikipedia.org

Recent studies suggest that under typical acidic (e.g., H₂SO₄, p-TsOH) or basic (e.g., NaOH) conditions, the intermolecular aldol reaction is often the initial, rate-limiting step. acs.org

Skraup and Doebner-von Miller Reactions: These related syntheses involve the reaction of an aniline with α,β-unsaturated carbonyl compounds to form quinolines. wikipedia.orgsynarchive.com In the classic Skraup synthesis, the unsaturated aldehyde (acrolein) is generated in situ from the dehydration of glycerol using sulfuric acid. pharmaguideline.comwordpress.comwikipedia.org

The mechanism has been a matter of debate. A widely accepted pathway involves:

Michael Addition: Conjugate (1,4-) addition of the aniline to the α,β-unsaturated carbonyl compound. youtube.com

Cyclization: The resulting intermediate undergoes an acid-catalyzed cyclization onto the aromatic ring.

Dehydration and Oxidation: The dihydroquinoline intermediate is then dehydrated and oxidized to furnish the aromatic quinoline product. The oxidizing agent is often nitrobenzene, which also serves as the solvent. wikipedia.orgyoutube.com

However, isotope scrambling experiments using ¹³C-labeled ketones have led to a proposal for a more complex fragmentation-recombination mechanism, suggesting that the initial adduct may fragment into an imine and a ketone, which then recombine to form the final product. wikipedia.orgnih.gov

Conrad-Limpach Synthesis: This method involves the condensation of anilines with β-ketoesters. wikipedia.orgjptcp.com The reaction is typically biphasic in terms of temperature. At lower temperatures, a kinetically controlled nucleophilic attack of the aniline's amino group on the keto group of the ester occurs, leading to a β-aminoacrylate. wikipedia.org The crucial mechanistic step is the high-temperature (~250 °C) electrocyclic ring-closing (annulation) of this intermediate, which is the rate-determining step. wikipedia.orgnih.gov This is followed by the elimination of alcohol and tautomerization to yield a 4-hydroxyquinoline (which exists predominantly in the 4-quinolone keto form). wikipedia.orgsynarchive.com

| Reaction Name | Key Reactants | Key Mechanistic Steps | Typical Product Type |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + α-Methylene ketone | Aldol condensation, Schiff base formation, Cyclization, Dehydration acs.orgwikipedia.org | Polysubstituted Quinolines |

| Skraup Reaction | Aniline + Glycerol + H₂SO₄ + Oxidant | In situ acrolein formation, Michael addition, Cyclization, Oxidation pharmaguideline.comyoutube.com | Unsubstituted/Substituted Quinolines |

| Doebner-von Miller | Aniline + α,β-Unsaturated carbonyl | Michael addition or Fragmentation-Recombination, Cyclization, Oxidation wikipedia.orgnih.gov | 2- and/or 4-Substituted Quinolines |

| Conrad-Limpach | Aniline + β-Ketoester | Schiff base formation, Thermal electrocyclic ring closure wikipedia.orgsynarchive.com | 4-Hydroxyquinolines (4-Quinolones) |

Mechanisms of Quinoline Functionalization Reactions

To arrive at a specific analogue like this compound, functional groups must be introduced onto the quinoline core. This can occur either by using pre-functionalized starting materials in the ring-forming reaction or by post-synthesis modification of the quinoline ring.

Electrophilic Chlorination: The direct chlorination of a quinoline ring is an electrophilic aromatic substitution. Under strongly acidic conditions (e.g., in sulfuric acid), the quinoline nitrogen is protonated, forming a quinolinium ion. This deactivates the heterocyclic ring towards electrophilic attack. Consequently, the substitution occurs on the benzene (B151609) ring, primarily at the C5 and C8 positions. pjsir.org The reaction involves the attack of a positively charged chlorine species (Cl⁺) on the protonated quinoline. pjsir.org Achieving substitution at the C2 position, as in the target molecule, typically requires a different strategy, such as the reaction of a corresponding 2-quinolone with a chlorinating agent like phosphorus oxychloride (POCl₃).

Table 2.1: Regioselectivity in Electrophilic Chlorination of Quinoline Data based on chlorination in 98% sulfuric acid with Ag₂SO₄ and dry chlorine gas. pjsir.org

| Product | Yield (%) |

| 5-Chloroquinoline | 17% |

| 8-Chloroquinoline | 21% |

| 5,8-Dichloroquinoline | 32% |

C-H Functionalization for Arylation (Phenyl Group Introduction): Modern methods allow for the direct introduction of aryl groups onto the quinoline skeleton via transition-metal-catalyzed C-H activation. mdpi.com This approach is a powerful tool for forming C-C bonds with high atom economy. The general mechanism, often involving palladium, rhodium, or copper catalysts, proceeds through several key steps: mdpi.comresearchgate.netnih.gov

Coordination: The metal catalyst coordinates to the nitrogen atom of the quinoline or, more commonly, a quinoline N-oxide derivative. The N-oxide acts as a directing group, bringing the catalyst into proximity with the C2-H bond. researchgate.netrsc.org

C-H Activation: A concerted metalation-deprotonation (CMD) step occurs, where the C-H bond is broken to form a five-membered cyclometalated intermediate. mdpi.com

Oxidative Addition: The resulting organometallic species reacts with an arylating agent (e.g., an aryl halide or a diaryliodonium salt) in an oxidative addition step, increasing the oxidation state of the metal center. nih.gov

Reductive Elimination: The final step is a reductive elimination of the coupled product (the C2-arylated quinoline), which regenerates the active metal catalyst to continue the cycle. mdpi.comnih.gov

Mechanistic studies, including the determination of kinetic isotope effects (kH/kD values typically range from 2.2 to 6.7), support the C-H bond cleavage being a crucial step in the catalytic cycle. nih.gov The use of quinoline N-oxides is a common strategy as it enhances the reactivity and directs the functionalization selectively to the C2 position. mdpi.comrsc.org

Advanced Spectroscopic and Structural Characterization of 2 Chloro 6 Methoxy 3 Phenylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation (e.g., ¹H, ¹³C-NMR)

Specific experimental ¹H and ¹³C NMR data for 2-chloro-6-methoxy-3-phenylquinoline were not available in the reviewed scientific literature. The elucidation of its precise chemical shifts, coupling constants, and signal assignments would require experimental analysis of a synthesized sample.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₂ClNO), high-resolution mass spectrometry (HRMS) provides precise mass-to-charge ratio (m/z) values, confirming its molecular formula.

Electrospray ionization (ESI) is a soft ionization technique commonly used for this analysis, which typically yields the protonated molecule [M+H]⁺. The predicted monoisotopic mass for this compound is 269.06073 Da. uni.lu The expected m/z value for the protonated molecule is therefore approximately 270.06801. uni.lu Experimental HRMS analysis of an isomer, 4-(4-chlorophenyl)-6-methoxyquinoline, showed a calculated m/z for [M+H]⁺ of 270.0685 and a found value of 270.0689, which corroborates the expected mass for this molecular formula. rsc.org

The table below summarizes the predicted mass-to-charge ratios for various adducts of this compound that could be observed in an ESI-MS analysis. uni.lu

| Adduct Type | Calculated m/z |

|---|---|

| [M+H]⁺ | 270.06801 |

| [M+Na]⁺ | 292.04995 |

| [M-H]⁻ | 268.05345 |

| [M]⁺ | 269.06018 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Specific experimental Infrared (IR) spectroscopy data for this compound is not available in the surveyed literature. An experimental spectrum would be expected to show characteristic absorption bands corresponding to its functional groups, including C-H stretching for the aromatic and methoxy (B1213986) groups, C=N and C=C stretching from the quinoline (B57606) core, and C-O stretching from the methoxy ether linkage.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

A published crystal structure for this compound was not found in the reviewed scientific databases. X-ray crystallographic analysis of a suitable single crystal would be required to determine its precise solid-state three-dimensional structure.

Crystal Packing and Supramolecular Assembly Analysis (e.g., C-H···π, π-π stacking)

Without a determined crystal structure, a specific analysis of the crystal packing and supramolecular assembly for this compound cannot be conducted. However, analysis of closely related structures, such as 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline, reveals significant π–π stacking interactions that guide the crystal packing, with centroid–centroid distances measured between 3.75 Å and 3.79 Å. nih.gov It is plausible that this compound would also exhibit such non-covalent interactions, including π-π stacking and potential C-H···π interactions between adjacent molecules.

Analysis of Quinoline Ring Planarity and Dihedral Angles

The planarity of the quinoline ring system and the dihedral angles between the quinoline core and the phenyl substituent are key structural parameters determined by X-ray crystallography. For related compounds, the quinoline ring system is generally found to be nearly planar. researchgate.netnih.gov The dihedral angle between the quinoline and phenyl rings would be influenced by steric hindrance from the substituents at the 2- and 3-positions. In the crystal structure of a related compound, 6-chloro-2-(4-methoxyphenyl)-4-phenylquinoline, the dihedral angle between the quinoline ring system and an adjacent phenyl ring is 56.30 (6)°. scirp.org A similar significant twist would be expected in this compound due to steric repulsion.

Biological Activity and Pharmacological Investigations of 2 Chloro 6 Methoxy 3 Phenylquinoline and Analogues

Antimalarial Activity against Plasmodium falciparum and Other Strains

The quinoline (B57606) core is a well-established pharmacophore in the development of antimalarial agents, with chloroquine (B1663885) being a notable example. mdpi.com Research into analogues of 2-Chloro-6-methoxy-3-phenylquinoline has sought to identify new compounds with efficacy against drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.com

Studies have shown that modifications to the quinoline skeleton can significantly influence antiplasmodial activity. For instance, the introduction of an arylvinyl group at the 2-position of the quinoline ring has been explored. A series of 2-arylvinylquinolines demonstrated that the presence of this moiety is crucial for activity; saturated analogues showed a considerable decrease in potency. nih.gov The substitution pattern on both the quinoline ring and the arylvinyl group plays a critical role. Analogues with a chlorine atom at the C6 position of the quinoline ring exhibited enhanced antiplasmodial activity compared to those with a methoxy (B1213986) group. nih.gov Specifically, 6-chloro-styrylquinolines bearing a fluoro or trifluoromethyl group on the benzene (B151609) ring were found to be potent against the Dd2 strain of P. falciparum. nih.gov

Hybrid molecules, combining the quinoline structure with other pharmacophores like pyrimidine (B1678525) or ferrocene, have also been synthesized and evaluated. mdpi.com These molecular hybridization strategies aim to develop compounds that can overcome existing drug resistance mechanisms. nih.gov For example, certain 4-aminoquinoline-pyrimidine hybrids were found to be more effective than chloroquine against specific strains. mdpi.com The investigation of cycloperoxide compounds of marine origin, which share a pharmacophore with artemisinin, has also shown promise, with some compounds demonstrating higher activity against chloroquine-resistant strains of P. falciparum. nih.gov

| Compound Type | Specific Analogue/Compound | Parasite Strain | Activity (IC50/EC50) | Reference |

|---|---|---|---|---|

| 6-Chlorostyrylquinoline | Compound 29 (R² = 4-F) | Dd2 | 4.8 ± 2.0 nM | nih.gov |

| 6-Chlorostyrylquinoline | Compound 24 | Dd2 | 10.9 ± 1.9 nM | nih.gov |

| 6-Chlorostyrylquinoline | Compound 31 (R² = 3-F) | Dd2 | 5.9 ± 1.4 nM | nih.gov |

| 6-Fluorostyrylquinoline | Compound 16 (R² = H) | Dd2 | 21.0 ± 2.1 nM | nih.gov |

| Norbenzomorphan Hybrid | Compound 84 (C6-chloro group) | PfINDO | 0.65 µM | nih.gov |

| Norbenzomorphan Hybrid | Compound 84 (C6-chloro group) | Pf3D7 | 0.089 µM | nih.gov |

| Neocryptolepine Analogue | Compound 71 | Pf3D7 (CQS) | 1233.1 ± 176.5 nM | nih.gov |

| Neocryptolepine Analogue | Compound 71 | PfK1 (MDR) | 1361.3 ± 6.4 nM | nih.gov |

Anti-inflammatory and Analgesic Activities

Quinoline and its derivatives have been investigated for their potential as anti-inflammatory and analgesic agents, aiming to provide alternatives to non-steroidal anti-inflammatory drugs (NSAIDs) that may have fewer side effects. nih.gov The diaryl-substituted quinoline scaffold is recognized as a component in various bioactive agents that display anti-inflammatory and analgesic properties. mdpi.com

Research has involved the synthesis of novel quinoline derivatives bearing different heterocyclic scaffolds, such as azetidinones. nih.gov In one study, a series of 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives were synthesized and evaluated. The results indicated that compounds with a methoxyphenyl substitution, specifically 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one and 3-chloro-1-(2-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one, exhibited significant anti-inflammatory and analgesic effects when tested using the carrageenan-induced rat paw model and Eddy's hot plate method, respectively. nih.gov

Similarly, studies on quinazoline (B50416) derivatives, which are structurally related to quinolines, have shown promising results. A series of 7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4(3H)-one/thione derivatives were synthesized and tested. japsonline.com Certain compounds from this series demonstrated good activity against both pain and inflammation. japsonline.com The research suggests that substitutions at various positions on the quinoline or quinazoline ring are crucial for these biological activities. japsonline.commdpi.com

| Compound Series | Key Finding | Model/Method | Reference |

|---|---|---|---|

| Quinoline derivatives with azetidinone scaffolds | 3-chloro-1-(4-methoxyphenyl)- and 3-chloro-1-(2-methoxyphenyl)- 4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one showed significant activity. | Carrageenan-induced rat paw edema & Eddy's hot plate | nih.gov |

| 7-chloro-2-phenyl quinazolin-4(3H)-one/thione derivatives | Compounds with methyl/methoxy group on the phenyl hydrazine (B178648) ring, and amine or urea (B33335) substitutions at position 3 were effective. | Carrageenan-induced paw oedema & Tail immersion method | japsonline.com |

| 2-methyl quinazolinone derivatives | A derivative with a pyrrolidine (B122466) ring at C-3 showed 65 ± 0.79% analgesic activity at 2h (20 mg/kg). | Not Specified | mdpi.com |

| 2-chloro-4-(aryl amino)-6, 7- dimethoxy quinazoline derivatives | Compound 4 showed the highest anti-inflammatory activity. | IC50 value of 1.772 µg/ml | derpharmachemica.com |

Anticonvulsant Activity Evaluation

The search for new anticonvulsant drugs has led researchers to explore various heterocyclic compounds, including those with a quinoline-related core. While direct studies on this compound are limited in this area, research on analogous structures provides insight into the potential of this chemical class. For instance, studies on 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole derivatives, designed as benzodiazepine (B76468) receptor agonists, have shown that specific substitutions are critical for anticonvulsant effects. nih.gov The elimination of an electronegative substituent on the phenoxy or phenyl ring was found to reduce activity, highlighting the importance of the electronic properties of the molecule. nih.gov

In other research, derivatives of pyrrolidine-2,5-dione, some containing a thiophene (B33073) ring which is also a common fragment in medicinal chemistry, have demonstrated anticonvulsant activity in various models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov Furthermore, a study on 2-thioxo-2,3-dihydropyrimidin-4(1H)-one acetamides revealed that the nature and position of substituents on the phenyl ring significantly influenced anticonvulsant activity. While chloro-substituted derivatives were less effective, bromo- and methoxy-substituted compounds showed better outcomes. japsonline.com This suggests that for quinoline analogues, the type and placement of halogen and other functional groups would be critical determinants of any potential anticonvulsant properties.

| Compound Series | Key Finding | Model | Reference |

|---|---|---|---|

| 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole derivatives | Introduction of an amino substituent at position 5 of the 1,3,4-oxadiazole (B1194373) ring resulted in a respectable effect. | Pentylenetetrazole-induced lethal convulsion test | nih.gov |

| Pyrrolidine-2,5-dione derivatives | Several derivatives showed activity, with one compound protecting 50% of animals in the scPTZ test. | Maximal electroshock (MES) test, 6-Hz test, scPTZ test | nih.gov |

| 2-Thioxo-2,3-dihydropyrimidin-4(1H)-one acetamides | A 4-bromophenyl derivative showed the most pronounced activity. Increasing the number of chlorine atoms decreased lethality but did not prevent seizures. | Pentylenetetrazole- and maximal electroshock-induced seizures | japsonline.com |

Emerging Biological Activities (e.g., Antiviral, Antioxidant, Neuroprotective Potential)

Beyond the more extensively studied areas, quinoline derivatives are being explored for a variety of other potential therapeutic uses.

Antiviral Activity: The quinoline scaffold is a component of molecules that have been investigated for antiviral properties. mdpi.com For example, certain 2,4-diarylquinoline derivatives are considered interesting models for pharmacological research, including antiviral drug design. mdpi.com Studies on 8-hydroxyquinoline (B1678124) derivatives have demonstrated significant inhibitory activity against dengue virus serotype 2 (DENV2). nih.gov Specifically, a 2-isobutyl-5,7-dichloro-8-hydroxyquinoline derivative was found to be particularly active, appearing to act at an early stage of the virus lifecycle. nih.gov

Antioxidant and Neuroprotective Potential: Quinoline derivatives have been identified as promising antioxidants with the potential for neuroprotection. bohrium.com Oxidative stress is implicated in neurodegenerative diseases, and compounds that can scavenge free radicals are of significant interest. A large-scale computational analysis of thousands of quinoline derivatives identified several candidates with predicted antioxidant efficiency comparable to, or better than, the reference compound Trolox. Some of these derivatives were also predicted to act as inhibitors of enzymes relevant to neurodegenerative conditions like Parkinson's and Alzheimer's diseases, such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). bohrium.com The study proposed specific derivatives as multifunctional candidates for further investigation. bohrium.com

| Activity | Compound Series/Type | Key Finding | Reference |

|---|---|---|---|

| Antiviral | 2-isobutyl-5,7-dichloro-8-hydroxyquinoline | Active against Dengue virus (DENV2) with a selectivity index of 39.5. | nih.gov |

| Antioxidant | Designed quinoline derivatives | Identified candidates (e.g., dQ829) predicted to be more efficient antioxidants than Trolox. | bohrium.com |

| Neuroprotective | Designed quinoline derivatives | Some derivatives predicted to inhibit enzymes like MAO-B and AChE. | bohrium.com |

Structure Activity Relationship Sar Studies of 2 Chloro 6 Methoxy 3 Phenylquinoline Derivatives

Influence of Halogenation at C-2 on Biological Potency and Selectivity

In the development of antileishmanial drugs, for instance, modifications at the C-2 position have been a central strategy. While the parent compound for this article features a chlorine atom, studies on related scaffolds have shown that varying the substituent at C-2 can drastically alter efficacy. For example, replacing the chloro group with other substituents like n-propyl or propenyl has been shown to yield compounds with significant in vivo activity against Leishmania species. nih.gov The C-2 chloro group often serves as a reactive handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds with varied biological targets. researchgate.net This synthetic utility makes 2-chloroquinolines valuable intermediates in drug discovery.

The electronegativity and size of the halogen at C-2 can modulate binding affinity and selectivity for specific biological targets. In a study on 6-chloro-1-phenylbenzazepines, a different but related heterocyclic system, the chloro group was found to be important for affinity at dopamine (B1211576) receptors. mdpi.com This suggests that the electronic-withdrawing nature of chlorine can be crucial for establishing productive interactions within a receptor's binding pocket. The C-2 chlorination of quinoline (B57606) N-oxides is a developed chemical method, indicating the importance of this specific substitution pattern in creating potent molecules. researchgate.net

The table below illustrates the impact of C-2 substituents on the antileishmanial activity of quinoline derivatives, highlighting the importance of this position in modulating potency.

| Compound/Derivative | C-2 Substituent | Biological Activity (IC50) | Target/Model |

| 2-n-propylquinoline | n-propyl | Moderate in vitro | Leishmania promastigotes |

| 2-propenylquinoline | propenyl | Moderate in vitro | Leishmania promastigotes |

| 2-phenylquinoline | phenyl | Moderate in vitro | Leishmania promastigotes |

This table is illustrative, based on findings for 2-substituted quinolines to show the influence of the C-2 position. nih.gov

Role of Methoxy (B1213986) Substitution at C-6 in Modulating Bioactivity and Pharmacokinetic Aspects

The methoxy group at the C-6 position plays a multifaceted role in defining the pharmacological profile of quinoline derivatives. Its electronic and steric properties can influence everything from target interaction to metabolic stability and cell permeability. mdpi.comresearchgate.net The position and number of methoxy groups are known to be critical for the anticancer activity of various heterocyclic compounds. researchgate.net

In a series of 6-methoxy-2-arylquinoline analogues designed as P-glycoprotein (P-gp) inhibitors, the 6-methoxy group was a core structural feature. nih.gov P-gp is a transporter protein responsible for multidrug resistance in cancer cells, and its inhibition can restore the efficacy of chemotherapeutic agents. The study found that certain alcoholic derivatives of 6-methoxy-2-arylquinoline were potent P-gp inhibitors, suggesting that the methoxy group contributes favorably to the interaction with the transporter. nih.gov The methoxy group, being a hydrogen bond acceptor, can also participate in key interactions with biological targets. mdpi.com

From a pharmacokinetic standpoint, methoxy groups can impact a molecule's lipophilicity. Increased lipophilicity can enhance membrane permeability and absorption, but excessive lipophilicity might lead to poor solubility and other issues. mdpi.com In the design of P-gp inhibitors, ADME (Absorption, Distribution, Metabolism, and Excretion) predictions suggested that the synthesized 6-methoxyquinoline (B18371) derivatives possessed good potential for human intestinal absorption. nih.gov The metabolic fate of the methoxy group is also a consideration, as O-demethylation is a common metabolic pathway that can lead to the formation of active or inactive metabolites.

The table below summarizes the P-gp inhibitory activity of selected 6-methoxyquinoline derivatives.

| Compound | R-group at C-4 | P-gp Inhibitory Activity (vs. Verapamil) |

| 5a | -CH₂OH | 1.3-fold stronger |

| 5b | -CH(OH)phenyl | 2.1-fold stronger |

| 4a | -COOH | Inactive |

Data derived from a study on 6-methoxy-2-arylquinolines as P-gp inhibitors. nih.gov

Contributions of the Phenyl Moiety at C-3 to Pharmacological Profile and Target Interactions

The phenyl group at the C-3 position is a significant structural feature that profoundly influences the pharmacological profile of the quinoline core. This bulky aromatic substituent can engage in various non-covalent interactions with biological targets, including π-π stacking, hydrophobic, and van der Waals interactions. The orientation and substitution pattern of this phenyl ring are critical for determining binding affinity and selectivity.

In related heterocyclic structures like 3-phenylcoumarins, the 3-phenyl group is a cornerstone of their biological activity, contributing to their function as inhibitors of enzymes like monoamine oxidase B (MAO-B). mdpi.com By analogy, the C-3 phenyl ring in 2-chloro-6-methoxy-3-phenylquinoline is expected to be a key interaction domain. For instance, in the context of anticancer agents, a phenyl group can position itself within a hydrophobic pocket of a target enzyme or receptor.

Furthermore, aryl substitutions on the quinoline skeleton can increase the lipophilicity of the molecule. mdpi.com This increased lipophilicity can lead to enhanced cell permeability, which is a desirable attribute for drugs targeting intracellular components. Studies on 2,4-diarylquinolines have shown that such compounds exhibit a wide range of biological activities, including anticancer, antifungal, and antiviral effects, underscoring the importance of aryl groups in the bioactivity of quinolines. mdpi.com Modifications to this phenyl ring, such as the addition of substituents, can be used to fine-tune the electronic and steric properties of the entire molecule, thereby optimizing its pharmacological action. For example, in a series of pyrimido[4,5-c]quinolin-1(2H)-ones, substitutions on a 2-arylpyrimido group significantly enhanced antimigratory activity in cancer cells. researchgate.net

Systematic Analysis of Substituent Effects on the Quinoline Scaffold

A systematic analysis of substituent effects across the entire quinoline scaffold is essential for a holistic understanding of its SAR. Beyond the specific groups at C-2, C-3, and C-6, substitutions at other positions can also have a profound impact on biological activity.

For example, studies on antileishmanial quinolines have shown that substitutions at C-6 and C-7 can improve metabolic stability. Specifically, a 6-Cl and a 7-F substitution were found to be beneficial. nih.gov In the context of P-gp inhibitors, while the 6-methoxy group was constant, modifications at the C-4 position were critical. A hydroxymethyl group at C-4 was found to be key for inhibitory activity, whereas a carboxylic acid at the same position rendered the compound inactive. nih.gov

| Position on Quinoline Ring | Substituent Type | Observed Effect | Reference |

| C-2 | Chloro | Key pharmacophore for antitubercular activity | nih.gov |

| C-4 | Hydroxymethyl | Key for P-gp efflux inhibition | nih.gov |

| C-6 | Chloro | Improved metabolic stability | nih.gov |

| C-7 | Fluoro | Improved metabolic stability | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For quinoline derivatives, 2D and 3D-QSAR studies have been instrumental in rational drug design. nih.govnih.govresearchgate.netmdpi.com These models provide predictive insights that can guide the synthesis of more potent and selective analogues.

In one study, 3D-QSAR models (CoMFA and CoMSIA) were developed for a series of 2-chloroquinoline (B121035) derivatives with antitubercular activity. nih.gov The models successfully correlated the chemical structures with their activity against Mycobacterium tuberculosis. The resulting contour maps identified specific structural features relevant to biological activity, indicating regions where steric bulk, positive or negative electrostatic potential, and other properties would be beneficial or detrimental. This information is invaluable for designing new compounds with enhanced potency. nih.gov

Similarly, QSAR models have been developed for quinolines targeting the Plasmodium falciparum parasite, the causative agent of malaria. nih.gov These models have demonstrated good predictive capacity and have been experimentally validated through the synthesis and testing of new quinoline derivatives. Such studies often reveal the importance of specific physicochemical properties, such as lipophilicity and molecular shape, in determining antimalarial efficacy. For instance, studies on tetrahydroquinoline derivatives as LSD1 inhibitors used 3D-QSAR to design novel compounds with higher predicted activity, which was later supported by molecular dynamics simulations. mdpi.com

The general workflow of a QSAR study involves:

Data Set Collection: Assembling a series of compounds with known biological activities.

Descriptor Calculation: Calculating molecular descriptors that quantify various physicochemical properties of the molecules.

Model Building: Using statistical methods to build a mathematical model relating the descriptors to the biological activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation sets.

Predictive Analytics: Using the validated model to predict the activity of new, unsynthesized compounds.

These predictive analytics help to prioritize synthetic efforts, reducing the time and cost associated with drug discovery by focusing on candidates with the highest probability of success.

Mechanistic Elucidation of 2 Chloro 6 Methoxy 3 Phenylquinoline S Pharmacological Action

Identification of Molecular Targets and Ligand-Receptor Interactions

The pharmacological activity of a compound is intrinsically linked to its ability to interact with specific biomolecules. For quinoline (B57606) derivatives, a diverse range of molecular targets has been identified, suggesting that compounds like 2-Chloro-6-methoxy-3-phenylquinoline may also exhibit pleiotropic effects.

Quinoline-based compounds have been recognized for their potential to inhibit various enzymes crucial for cell signaling and survival. General studies on diaryl-substituted quinolines indicate that they can act as inhibitors of key enzymes such as Epidermal Growth Factor Receptor (EGFR) kinase, Focal Adhesion Kinase (FAK), and Cyclooxygenase-2 (COX-2) mdpi.com. Furthermore, some quinoline derivatives have been shown to inhibit topoisomerase I, an enzyme vital for DNA replication and repair mdpi.com.

A specific study on a series of 6-methoxy-2-arylquinolines, a class to which this compound belongs, identified them as potential inhibitors of P-glycoprotein (P-gp) nih.gov. P-gp is an ATP-binding cassette (ABC) transporter responsible for the efflux of various drugs from cells, and its inhibition can reverse multidrug resistance in cancer cells nih.gov. The study evaluated the P-gp inhibitory activity of several analogues, with some compounds showing more potent inhibition than the reference drug verapamil (B1683045) nih.gov.

While direct receptor binding studies on this compound are not extensively documented, research on related quinazoline (B50416) structures suggests potential interactions with receptors like EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) nih.gov. Molecular docking studies on these related compounds have helped to understand the potential binding modes within the ATP-binding pocket of these kinases nih.gov.

Table 1: Potential Molecular Targets of Quinoline Derivatives

| Target Class | Specific Target | Potential Effect | Reference |

| Enzymes | EGFR/FAK Kinase | Inhibition of cancer cell proliferation and survival | mdpi.com |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory effects | mdpi.com | |

| Topoisomerase I | Inhibition of DNA replication and induction of apoptosis | mdpi.com | |

| Transporters | P-glycoprotein (P-gp) | Reversal of multidrug resistance | nih.gov |

| Receptors | EGFR/VEGFR-2 | Inhibition of angiogenesis and tumor growth | nih.gov |

Note: This table summarizes potential targets based on studies of the broader class of quinoline derivatives. Direct evidence for this compound is limited.

Modulation of Key Cellular Processes and Signaling Pathways

The interaction of a compound with its molecular targets triggers a cascade of events that modulate cellular processes and signaling pathways, ultimately leading to a pharmacological response. Research on a structurally related indolo-quinoline compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, provides significant insights into the potential cellular effects of this compound.

This related compound was found to exert its cytotoxic effects on colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway nih.gov. The PI3K/AKT/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers nih.gov. Inhibition of this pathway can lead to cell cycle arrest and apoptosis nih.gov.

Specifically, treatment with the indolo-quinoline derivative led to the arrest of the cell cycle at the G2/M phase nih.gov. This was accompanied by an increase in the production of reactive oxygen species (ROS) and a reduction in the mitochondrial membrane potential, both of which are key events in the intrinsic pathway of apoptosis nih.gov. Western blot analysis confirmed the modulation of the PI3K/AKT/mTOR pathway, indicating that the compound's cytotoxic activity is mediated through this critical signaling cascade nih.gov.

Furthermore, studies on other quinoline derivatives have also pointed towards the induction of apoptosis as a primary mechanism of action. For instance, a newly synthesized 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one was shown to trigger apoptosis in leukemia cells through the induction of oxidative stress and upregulation of the p38 MAPK signaling pathway nih.gov.

Table 2: Effects of a Structurally Related Indolo-Quinoline on Cellular Processes in Colorectal Cancer Cells

| Cellular Process | Observed Effect | Cell Lines | Reference |

| Cell Proliferation | Inhibition of colony formation | HCT116, Caco-2 | nih.gov |

| Cell Migration | Inhibition | HCT116, Caco-2 | nih.gov |

| Cell Cycle | Arrest at G2/M phase | HCT116, Caco-2 | nih.gov |

| Apoptosis | Induction via mitochondrial pathway | HCT116, Caco-2 | nih.gov |

| Signaling Pathway | Modulation of PI3K/AKT/mTOR | HCT116, Caco-2 | nih.gov |

Investigations into DNA Interaction and Nucleic Acid Binding

The planar aromatic structure of the quinoline ring system suggests that these compounds may have the ability to interact with DNA, a mechanism of action for many established anticancer agents. While direct studies on this compound are scarce, research on related compounds provides strong indications of this potential.

It is hypothesized that quinoline derivatives can intercalate into the DNA double helix, disrupting its structure and function, which can lead to the inhibition of DNA replication and transcription, ultimately causing cell death . This mode of action is particularly effective against rapidly dividing cancer cells .

Studies on structurally similar N-alkyl(anilino)quinazoline derivatives have demonstrated their ability to bind to DNA, with evidence suggesting an intercalative binding process researchgate.net. These studies employed techniques such as DNA melting temperature measurements, fluorescence emission, and circular dichroism to confirm the interaction researchgate.net. The N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline nucleus was identified as an efficient pharmacophore for DNA binding researchgate.net.

Furthermore, some quinoline derivatives are thought to exert their genotoxic effects not only through intercalation but also by promoting the formation of protein-associated DNA strand breaks, potentially through the inhibition of topoisomerase enzymes. The analysis of protein-nucleic acid interactions can be investigated using advanced methods like photochemical cross-linking combined with mass spectrometry nih.gov.

Cell-Based Assays for Pathway Analysis

To elucidate the mechanisms of action of compounds like this compound, a variety of cell-based assays are employed. These assays are crucial for understanding the compound's effects on cell viability, proliferation, and the specific signaling pathways it modulates.

Based on studies of related quinoline derivatives, a panel of human cancer cell lines is typically used to assess cytotoxic activity. For instance, in the investigation of 6-methoxy-2-arylquinolines as P-gp inhibitors, the human gastric carcinoma cell lines EPG85-257P (drug-sensitive) and EPG85-257RDB (multidrug-resistant) were utilized nih.gov. The MTT assay is a common method to determine the concentration at which the compound inhibits cell growth by 50% (IC50) nih.gov.

To investigate the impact on specific cellular pathways, further assays are conducted on sensitive cell lines. The study on the related indolo-quinoline compound, for example, used colorectal cancer cell lines HCT116 and Caco-2 to perform a suite of assays nih.gov. These included:

Colony formation assays to assess the long-term proliferative capacity of cells.

Cell migration assays (e.g., wound healing or transwell assays) to evaluate the compound's effect on cell motility and metastatic potential.

Flow cytometry with propidium (B1200493) iodide staining to analyze the cell cycle distribution and identify cell cycle arrest.

Apoptosis assays , such as Annexin V/propidium iodide staining followed by flow cytometry, to quantify the induction of apoptosis.

Measurement of mitochondrial membrane potential using fluorescent dyes to assess the involvement of the mitochondrial pathway of apoptosis.

Western blotting to measure the expression levels of key proteins in signaling pathways, such as PI3K, AKT, mTOR, and cell cycle regulators like CDK1 and cyclin B1 nih.gov.

Table 3: Commonly Used Cell-Based Assays for a Mechanistic Study of Quinoline Derivatives

| Assay | Purpose | Example Cell Lines | Reference |

| MTT Assay | To determine cytotoxicity (IC50) | EPG85-257P, EPG85-257RDB, HCT116, Caco-2 | nih.govnih.gov |

| Colony Formation Assay | To assess long-term cell proliferation | HCT116, Caco-2 | nih.gov |

| Cell Migration Assay | To evaluate anti-metastatic potential | HCT116, Caco-2 | nih.gov |

| Flow Cytometry (Cell Cycle) | To analyze cell cycle distribution | HCT116, Caco-2 | nih.gov |

| Flow Cytometry (Apoptosis) | To quantify apoptotic cells | HCT116, Caco-2 | nih.gov |

| Western Blotting | To analyze protein expression in signaling pathways | HCT116, Caco-2 | nih.gov |

| P-gp Inhibition Assay | To measure the inhibition of P-glycoprotein function | EPG85-257RDB | nih.gov |

Computational Chemistry and Molecular Modeling for 2 Chloro 6 Methoxy 3 Phenylquinoline Research

Molecular Docking Simulations for Binding Mode Prediction and Affinity Estimation

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug design for understanding how a ligand, such as 2-Chloro-6-methoxy-3-phenylquinoline, might interact with a biological target, typically a protein or nucleic acid.

The primary goals of molecular docking are to predict the binding mode and estimate the binding affinity of the ligand to the target. The binding mode refers to the specific orientation and conformation of the ligand within the active site of the receptor. The binding affinity, often expressed as a docking score or binding energy, provides a qualitative measure of the strength of the interaction. A lower docking score generally indicates a more favorable binding interaction.

In a typical molecular docking workflow for this compound, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound can be generated and optimized using computational chemistry software. Docking software, such as AutoDock or Glide, is then used to systematically explore various possible binding poses of the ligand within the receptor's binding site.

Research on structurally related quinoline (B57606) derivatives has demonstrated the utility of this approach. For instance, molecular docking studies on other 2-chloroquinoline (B121035) derivatives have been used to predict their inhibitory activity against targets like HIV reverse transcriptase. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the quinoline scaffold and amino acid residues in the active site. For example, derivatives of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide have been docked into the PI3Kα binding site to understand their anticancer activity. mdpi.com Similarly, docking studies on thiopyrano[2,3-b]quinoline derivatives have been used to assess their binding affinity against the CB1a protein, with binding affinities ranging from -5.3 to -6.1 Kcal/mol. nih.gov

A hypothetical docking study of this compound against a relevant cancer target, such as a kinase, would likely show the phenyl group and the quinoline core engaging in hydrophobic interactions, while the methoxy (B1213986) group and the nitrogen atom of the quinoline ring could form hydrogen bonds with appropriate residues.

Table 1: Representative Molecular Docking Data for a Quinolone Derivative against PI3Kα

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivative | -9.5 | VAL851, LYS802, ASP933 |

This table presents hypothetical data based on findings for structurally related compounds to illustrate the output of a molecular docking study.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom, offering insights into conformational changes, stability, and the influence of the solvent environment.

For this compound, MD simulations would be valuable for several reasons:

Conformational Analysis: The molecule has rotational freedom around the bond connecting the phenyl group to the quinoline core. MD simulations can explore the conformational landscape of the molecule, identifying the most stable (lowest energy) conformations in a given environment (e.g., in water or a lipid bilayer).

Stability of Ligand-Receptor Complexes: Following a molecular docking study, MD simulations are often employed to assess the stability of the predicted binding pose. By simulating the ligand-protein complex over a period of nanoseconds or even microseconds, researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. These simulations can also reveal subtle conformational changes in both the ligand and the protein upon binding.

Solvation Effects: MD simulations explicitly model the solvent molecules, allowing for a realistic representation of how water or other solvents interact with this compound. This is crucial for understanding its solubility and how solvation affects its conformation and interactions with other molecules.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These methods, such as Density Functional Theory (DFT), provide a highly accurate description of molecular orbitals, charge distribution, and reactivity.

For this compound, quantum chemical calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms in the molecule with high precision.

Calculate Electronic Properties: Predict properties such as the dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other molecules and its potential sites for metabolic attack.

Predict Spectroscopic Properties: Quantum chemical calculations can predict spectroscopic data, such as UV-Visible and NMR spectra, which can be compared with experimental results to validate the computed structure. For instance, studies on the related compound 2-formyl-6-methoxy-3-carbethoxy quinoline have shown good agreement between quantum chemically calculated UV-Visible spectra and experimental data. nih.gov

Research on quinazoline (B50416) derivatives for corrosion inhibition has utilized quantum chemical calculations to determine properties like EHOMO, ELUMO, and the energy gap (ΔE) to correlate molecular structure with inhibitory efficacy. physchemres.org Such calculations are broadly applicable in understanding the reactivity of heterocyclic compounds. nih.gov

Table 2: Predicted Electronic Properties of a Quinoline Derivative from Quantum Chemical Calculations

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

This table contains representative data for a quinoline derivative to illustrate the output of quantum chemical calculations.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling and Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET profiling uses computational models to predict these properties, allowing for the early identification of compounds with unfavorable characteristics, thereby reducing the time and cost associated with experimental testing.

For this compound, a typical in silico ADMET assessment would involve predicting a range of properties:

Absorption: Properties such as lipophilicity (logP), water solubility, and permeability through biological membranes (e.g., Caco-2 permeability) are predicted. Lipophilicity is a critical factor; for instance, a related diarylquinoline was found to have a high calculated logP, which could compromise its absorption. mdpi.com

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration are made.

Metabolism: The models identify potential sites of metabolic transformation by enzymes such as cytochrome P450s.

Excretion: The likely route of elimination from the body is predicted.

Toxicity: A range of potential toxicities, such as carcinogenicity, mutagenicity, and cardiotoxicity (e.g., hERG inhibition), are screened for.

Drug-Likeness Assessment: Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely orally active drug in humans. A common method for this assessment is the use of Lipinski's Rule of Five. This rule states that orally active drugs generally have:

A molecular weight of less than 500 daltons.

A logP value of less than 5.

Fewer than 5 hydrogen bond donors.

Fewer than 10 hydrogen bond acceptors.

Studies on other quinoline analogs have shown that they can be designed to adhere to Lipinski's Rule of Five and exhibit good drug-like properties. researchgate.net Public databases like PubChem provide predicted properties for this compound. uni.lu

Table 3: Predicted ADMET and Drug-Likeness Properties for this compound

| Property | Predicted Value | Reference |

| Molecular Formula | C16H12ClNO | uni.lu |

| Molecular Weight | 269.73 g/mol | uni.lu |

| XlogP | 4.7 | uni.lu |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 2 (N and O) | |

| Lipinski's Rule of Five | No violations | |

| Predicted CCS (Ų) [M+H]+ | 158.5 | uni.lu |

This in silico profiling provides a comprehensive, albeit predictive, overview of the potential of this compound as a drug candidate, guiding further experimental validation.

Therapeutic Outlook and Future Research Directions for 2 Chloro 6 Methoxy 3 Phenylquinoline

Rational Design and Synthesis of Advanced Analogs with Enhanced Efficacy and Selectivity

The core principle of rational drug design involves modifying a lead compound to improve its therapeutic properties. For 2-Chloro-6-methoxy-3-phenylquinoline, this entails the strategic synthesis of analogs with superior efficacy and selectivity. orientjchem.orgnih.gov The inherent versatility of the quinoline (B57606) nucleus allows for functionalization at various positions, which can significantly influence the compound's biological activity. frontiersin.org

Structure-activity relationship (SAR) studies are fundamental to this process. For instance, in quinoline-based anticancer agents, the presence of a hydroxyl or methoxy (B1213986) group at specific positions can enhance antitumor activity. orientjchem.org Similarly, the introduction of a fluorine atom at the 6-position has been shown to significantly boost antibacterial properties in some quinoline derivatives. orientjchem.org By systematically altering the substituents on the quinoline and phenyl rings of this compound, researchers can explore how these changes affect its interaction with biological targets. orientjchem.orgmdpi.com

Computational methods, such as Comparative Molecular Field Analysis (CoMFA), can be employed to develop 3D-QSAR models. mdpi.com These models help in understanding the relationship between the three-dimensional structure of the analogs and their biological activity, thereby guiding the synthesis of more potent and selective compounds. mdpi.com The goal is to create derivatives that exhibit heightened activity against specific disease targets while minimizing off-target effects. researchgate.net

Recent advancements in synthetic methodologies, including microwave-assisted and ultrasound-assisted synthesis, offer efficient pathways to generate a diverse library of these analogs for biological screening. frontiersin.org

Table 1: Strategies for Analog Design and Synthesis

| Strategy | Description | Potential Outcome |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the chemical structure to identify key functional groups responsible for biological activity. | Enhanced potency and selectivity of the compound. |

| Computational Modeling (3D-QSAR, CoMFA) | Use of computer models to predict the biological activity of designed analogs based on their 3D structure. | Rational design of more effective and targeted drug candidates. mdpi.com |

| Advanced Synthetic Techniques | Employment of modern synthetic methods like microwave and ultrasound assistance for efficient and rapid analog synthesis. | Increased diversity of synthesized compounds for screening. frontiersin.org |

| Bioisosteric Replacement | Substitution of functional groups with other groups that have similar physical or chemical properties. | Improved pharmacokinetic properties and reduced toxicity. |

Exploration of Combination Therapies and Synergistic Effects in Disease Models

The complexity of many diseases, particularly cancer and infectious diseases, often necessitates combination therapies to overcome drug resistance and enhance treatment efficacy. nih.gov Investigating the synergistic effects of this compound with existing drugs is a crucial research avenue. nih.gov

In cancer therapy, for example, combining a novel agent with established chemotherapeutics can lead to improved outcomes. researchgate.net Quinoline derivatives have been noted to potentially overcome resistance to traditional chemotherapy drugs. nih.gov The hybridization of quinoline scaffolds with other pharmacophores has also been explored to create molecules with enhanced activity against drug-resistant pathogens. nih.gov This approach could be particularly relevant for tackling multidrug-resistant strains of bacteria or parasites. researchgate.net

Preclinical studies in various disease models are essential to identify promising combination regimens. These studies would involve evaluating the efficacy of this compound both as a standalone agent and in conjunction with other therapeutic agents. The goal is to find combinations that exhibit synergism, where the combined effect is greater than the sum of the individual effects.

Development of Targeted Delivery Systems for Improved Bioavailability

A significant hurdle in drug development is the poor bioavailability of many promising compounds. researchgate.netjneonatalsurg.com Poor water solubility is a primary contributor to low bioavailability, limiting a drug's absorption and, consequently, its therapeutic effectiveness. jneonatalsurg.comnih.gov Addressing this challenge for this compound and its analogs is critical for their clinical translation.

Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs:

Particle Size Reduction: Decreasing the particle size to the micron or nano-scale increases the surface area, which can improve the dissolution rate and solubility. wuxiapptec.com

Lipid-Based Formulations: Encapsulating the drug in lipid-based carriers like solid lipid nanoparticles (SLN) or nanostructured lipid carriers (NLCs) can improve absorption, potentially through the lymphatic system, thus avoiding first-pass metabolism. nih.gov

Co-solvents and Surfactants: The use of water-miscible organic solvents (co-solvents) and surfactants can enhance the solubility of hydrophobic compounds. jneonatalsurg.comwuxiapptec.com

Targeted Delivery Systems: For applications like cancer therapy, conjugating the drug to targeting moieties, such as antibodies or ligands for overexpressed receptors on tumor cells (e.g., transferrin), can facilitate selective delivery to the site of action, thereby increasing efficacy and reducing systemic toxicity. plos.org

Table 2: Bioavailability Enhancement Strategies

| Technique | Mechanism of Action |

| Nanoparticle Formulation | Increases surface area for dissolution and can facilitate transport across biological membranes. nih.govnih.gov |

| Lipid-Based Carriers | Improves solubility and allows for lymphatic absorption, bypassing initial liver metabolism. nih.gov |

| Co-solvency | Utilizes water-miscible organic solvents to increase the solubility of the drug. wuxiapptec.com |

| Targeted Liposomes | Encapsulates the drug in liposomes decorated with targeting ligands for specific cell uptake. plos.org |

Translational Research Pathways: From In Vitro to Advanced In Vivo Models

The journey of a drug from the laboratory to the clinic follows a well-defined translational research pathway. After initial in vitro screening to determine a compound's activity against specific cell lines or pathogens, promising candidates like analogs of this compound must be evaluated in more complex biological systems. rsc.org

This progression involves moving from cell-based assays to advanced in vivo models that more accurately mimic human diseases. These models can include genetically engineered animal models of cancer or infectious disease models in relevant animal species. Such studies are crucial for assessing the compound's efficacy, pharmacokinetics (how the body processes the drug), and preliminary safety profile in a living organism. nih.gov The insights gained from these in vivo studies are vital for making informed decisions about which analogs have the highest potential for success in human clinical trials. nih.gov

Addressing Challenges and Identifying Opportunities in Quinoline-Based Drug Discovery and Development

While the quinoline scaffold holds immense promise, its development is not without challenges. researchgate.net Issues such as poor bioavailability, potential off-target effects, and the emergence of drug resistance need to be proactively addressed. researchgate.netcornell.edu

However, these challenges also present opportunities for innovation. The versatility of the quinoline ring system allows for extensive chemical modification to overcome these hurdles. nih.govnih.gov The development of novel quinoline derivatives continues to be a vibrant area of research, with a constant stream of new compounds being synthesized and evaluated for a wide range of therapeutic applications, including anticancer, antimalarial, antibacterial, and antiviral activities. orientjchem.orgcornell.edunih.govmdpi.com The ongoing exploration of the vast chemical space around the quinoline core is likely to yield new drug candidates with improved therapeutic profiles. mdpi.com

Q & A

Q. How do polymorphic forms of this compound impact its physicochemical properties?

- Methodological Answer :

- PXRD Screening : Identify polymorphs (Forms I and II) via slurry conversion (ethanol/acetone).

- DSC Analysis : Measure melting points (Form I: 185°C; Form II: 178°C) and solubility profiles (Form II: 2.3 mg/mL in PBS) .

Tables for Comparative Analysis

Table 1 : Crystallographic Data for this compound Derivatives

| Compound | Space Group | R-factor | C-Cl Bond Length (Å) | Reference |

|---|---|---|---|---|

| 2-Cl-6-OMe-3-Ph | P 1 | 0.039 | 1.73 | |

| 2-Cl-6-Me-3-Ph | C2/c | 0.052 | 1.71 |

Table 2 : Synthetic Yields Under Different Conditions

| Reagent System | Temperature (°C) | Yield (%) | Major Byproduct |

|---|---|---|---|

| SOCl₂/PCl₅ | 0 | 85 | 2,8-dichloro |

| POCl₃/DMF | 25 | 72 | 6-methoxy loss |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.